Mirodenafil dihydrochloride

描述

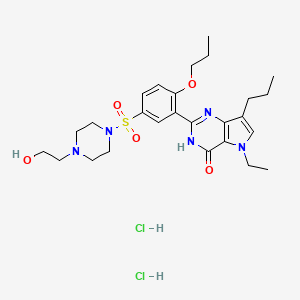

Structure

3D Structure of Parent

属性

IUPAC Name |

5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O5S.2ClH/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32;;/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPHITUXXABKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39Cl2N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862189-96-6 | |

| Record name | Mirodenafil dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862189966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIRODENAFIL DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL7L8TWT8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mirodenafil Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirodenafil is a potent and selective second-generation phosphodiesterase type 5 (PDE5) inhibitor.[1] Developed by SK Chemicals, it is approved in South Korea for the treatment of erectile dysfunction and is also under investigation for other therapeutic applications, including Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to Mirodenafil dihydrochloride.

Chemical Structure and Properties

This compound is the hydrochloride salt of Mirodenafil. Its chemical structure is characterized by a pyrrolopyrimidinone core, similar to other PDE5 inhibitors like sildenafil.[3]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride[4][5] |

| CAS Number | 862189-96-6[4][6] |

| Molecular Formula | C₂₆H₃₉Cl₂N₅O₅S[6] |

| Molecular Weight | 604.6 g/mol [6] |

| InChI Key | CKPHITUXXABKDL-UHFFFAOYSA-N |

| SMILES | CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl[5][6] |

Physicochemical Properties

| Solvent | Solubility |

| Water | 1 mg/mL[7] |

| Ethanol | 13 mg/mL[7] |

| DMSO | ≥ 100 mg/mL[7][8] |

| DMSO:PBS (pH 7.2) (1:9) | Approximately 0.1 mg/mL[9] |

Mechanism of Action: PDE5 Inhibition

Mirodenafil is a highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the smooth muscle of the corpus cavernosum of the penis and the pulmonary vasculature.[10][11] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[10][11]

The mechanism of action for achieving penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP.[10][11] Elevated cGMP leads to smooth muscle relaxation, allowing for increased blood flow into the penis, resulting in an erection.[10][11]

By inhibiting PDE5, Mirodenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the pro-erectile effects of NO.[10][11] Mirodenafil exhibits a high affinity and selectivity for PDE5.[1]

Figure 1. Signaling pathway of Mirodenafil's mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of Mirodenafil has been evaluated in both preclinical and clinical studies.

Pharmacokinetic Parameters in Humans (Oral Administration)

| Parameter | Value (Mean ± SD) | Reference |

| Dose | 100 mg | [4] |

| Cmax | 331.13 ± 32.69 ng/mL | [4] |

| tmax | 1.57 ± 0.29 h | [4] |

| AUC₀-₂₄ | 883.29 ± 104.09 ng·h/mL | [4] |

| AUC₀-∞ | 976.48 ± 108.81 ng·h/mL | [4] |

| Half-life (t½) | 1.81 ± 0.17 h | [4] |

Pharmacokinetic Parameters in Rats (Oral Administration)

| Parameter | 10 mg/kg | 20 mg/kg | 40 mg/kg | 50 mg/kg | Reference |

| Cmax (ng/mL) | - | - | 2728 | - | [6] |

| tmax (h) | - | - | 1.0 | - | [6] |

| AUC (ng·h/mL) | - | - | - | - | |

| Oral Bioavailability (%) | 24.1 | 30.1 | 43.4 | - | [6] |

Efficacy and Safety

Clinical trials have demonstrated the efficacy and safety of Mirodenafil for the treatment of erectile dysfunction.

Summary of a Phase III Clinical Trial for Erectile Dysfunction

| Parameter | Mirodenafil (50 mg) | Mirodenafil (100 mg) | Placebo | Reference |

| Number of Subjects | 75 | 74 | 74 | |

| Primary Efficacy Endpoint | Significant improvement in IIEF Q3 & Q4 scores (p<0.0001) | Significant improvement in IIEF Q3 & Q4 scores (p<0.0001) | - | |

| Secondary Efficacy Endpoints | Significant improvement in all IIEF domains, SEP2, SEP3, and GAQ | Significant improvement in all IIEF domains, SEP2, SEP3, and GAQ | - | |

| Common Adverse Events | Mild and transient | Mild and transient | - |

Experimental Protocols

PDE5 Inhibition Assay (General Protocol)

This protocol is a generalized procedure for determining the inhibitory activity of a compound against PDE5, based on common methodologies.

Figure 2. General workflow for a PDE5 inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.5) containing MgCl₂.

-

PDE5 Enzyme: Recombinant human PDE5 is used at a concentration that yields a linear reaction rate.

-

cGMP Substrate: Prepared in the assay buffer at a concentration around the Km value for PDE5.

-

Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

-

Assay Procedure:

-

In a microplate, the PDE5 enzyme is pre-incubated with various concentrations of Mirodenafil or vehicle control for a specified time at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the cGMP substrate.

-

The reaction is allowed to proceed for a fixed time and then terminated, often by the addition of a stop solution (e.g., perchloric acid).

-

-

Detection of Product:

-

The amount of GMP produced is quantified. This can be achieved using various methods, including:

-

LC-MS/MS: A highly sensitive and specific method to directly measure GMP and remaining cGMP.

-

Coupled Enzyme Assays: The GMP produced is converted to another detectable product. For instance, alkaline phosphatase can be used to convert GMP to guanosine and inorganic phosphate, with the latter being detected colorimetrically.

-

-

-

Data Analysis:

-

The percentage of PDE5 inhibition for each concentration of Mirodenafil is calculated relative to the vehicle control.

-

The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable model.

-

Clinical Trial Protocol for Erectile Dysfunction (Representative Example)

This represents a typical design for a clinical trial evaluating the efficacy and safety of Mirodenafil for erectile dysfunction.

Figure 3. Workflow of a typical clinical trial for Mirodenafil in erectile dysfunction.

Detailed Methodology:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, fixed-dose study.

-

Participants: Males with a clinical diagnosis of erectile dysfunction of various etiologies.

-

Inclusion Criteria (Example):

-

Age ≥ 18 years.

-

History of erectile dysfunction for at least 6 months.

-

In a stable sexual relationship.

-

-

Exclusion Criteria (Example):

-

History of major cardiovascular events.

-

Uncontrolled diabetes or hypertension.

-

Use of nitrates or other contraindicated medications.

-

-

Intervention:

-

Patients are randomized to receive a fixed dose of Mirodenafil (e.g., 50 mg or 100 mg) or a matching placebo, taken as needed before sexual activity for a specified duration (e.g., 12 weeks).

-

-

Outcome Measures:

-

Primary Efficacy: Change from baseline in the International Index of Erectile Function (IIEF) erectile function domain score.

-

Secondary Efficacy:

-

Sexual Encounter Profile (SEP) questions 2 (successful penetration) and 3 (successful intercourse).

-

Global Assessment Question (GAQ) ("Has the treatment improved your erections?").

-

-

Safety: Monitoring of adverse events, vital signs, and laboratory parameters.

-

Preclinical Study Protocol in an Alzheimer's Disease Model (Representative Example)

This outlines a typical experimental design for investigating the effects of Mirodenafil in a transgenic mouse model of Alzheimer's disease.

Figure 4. Workflow of a preclinical study of Mirodenafil in an Alzheimer's disease model.

Detailed Methodology:

-

Animal Model: APP-C105 transgenic mice, which overexpress a C-terminal fragment of the amyloid precursor protein, are used as a model for Alzheimer's disease pathology.[12]

-

Drug Administration: Mirodenafil is dissolved in a suitable vehicle (e.g., distilled water) and administered orally or via intraperitoneal injection at a specific dose (e.g., 4 mg/kg) daily for a defined period (e.g., 4 weeks).[5][12] The control group receives the vehicle alone.

-

Behavioral Assessment:

-

Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water, and escape latency and time spent in the target quadrant are measured.[12]

-

Passive Avoidance Test: To evaluate fear-conditioned learning and memory.

-

-

Histological and Biochemical Analysis:

-

Following the behavioral tests, mice are euthanized, and brain tissue is collected.

-

Immunohistochemistry/Western Blotting: Brain sections or homogenates are analyzed for markers of Alzheimer's disease pathology, such as amyloid-beta (Aβ) plaques and hyperphosphorylated tau.[5][12]

-

Analysis of Signaling Pathways: The effects of Mirodenafil on relevant signaling pathways, such as the cGMP/PKG/CREB pathway, are investigated.[12]

-

Conclusion

This compound is a well-characterized PDE5 inhibitor with proven efficacy and a favorable safety profile for the treatment of erectile dysfunction. Its high selectivity for PDE5 suggests a reduced potential for off-target effects. The ongoing research into its therapeutic potential for neurodegenerative diseases like Alzheimer's highlights its multifaceted pharmacological profile. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. Further investigation into its physicochemical properties and detailed experimental validation will continue to enhance our knowledge of this compound.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 3. Mirodenafil improves cognitive function by reducing microglial activation and blood–brain barrier permeability in ApoE4 KI mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase 5 inhibitor mirodenafil ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase 5 inhibitor mirodenafil ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Efficacy and safety of oral mirodenafil in the treatment of erectile dysfunction in diabetic men in Korea: a multicenter, randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Mirodenafil dihydrochloride mechanism of action as a PDE5 inhibitor

An In-depth Technical Guide on the Core Mechanism of Action of Mirodenafil Dihydrochloride as a PDE5 Inhibitor

Introduction

Erectile dysfunction (ED) is a prevalent condition characterized by the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. The development of oral phosphodiesterase type 5 (PDE5) inhibitors has revolutionized the management of ED.[1][2][3] Mirodenafil (SK-3530), a second-generation pyrrolopyrimidinone compound, is a potent, reversible, and selective oral PDE5 inhibitor.[2][4] Approved in South Korea in 2007, it offers high affinity and selectivity for the PDE5 enzyme, positioning it as a significant therapeutic option.[1][2][3] This technical guide provides a detailed examination of the molecular mechanism, biochemical profile, and evaluation methodologies of mirodenafil for researchers, scientists, and drug development professionals.

The Molecular Basis of Penile Erection: The NO/cGMP Signaling Pathway

Penile erection is a hemodynamic process involving the relaxation of the corpus cavernosum smooth muscle, which is primarily regulated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[5][6][7]

Key Steps in the Pathway:

-

Nitric Oxide (NO) Release: Upon sexual stimulation, neuronal nitric oxide synthase (nNOS) in cavernosal nerves and endothelial nitric oxide synthase (eNOS) in endothelial cells are activated. This leads to the synthesis of NO from L-arginine.[5][7]

-

Guanylate Cyclase Activation: NO diffuses into the cavernous smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[5][7][8]

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5][7][8]

-

Smooth Muscle Relaxation: The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG). This activation leads to the phosphorylation of several downstream targets, resulting in a decrease in intracellular calcium concentrations and ultimately causing smooth muscle relaxation.[6][8][9]

-

Erection: The relaxation of the smooth muscle allows for increased blood flow into the corpus cavernosum, leading to penile erection.[1][5]

-

Signal Termination: The enzyme PDE5 specifically hydrolyzes cGMP to its inactive form, 5'-GMP, terminating the signal and returning the penis to a flaccid state.[6][7]

References

- 1. What is Mirodenafil used for? [synapse.patsnap.com]

- 2. Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of the efficacy and safety of mirodenafil in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. What is the mechanism of Mirodenafil? [synapse.patsnap.com]

- 6. Cyclic nucleotide signaling in cavernous smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [Mechanisms of hypertension inducing erectile dysfunction via the cGMP/PKG signaling pathway: An investigation using transcriptomics and network pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Preclinical Pharmacology of Mirodenafil Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirodenafil dihydrochloride, a potent and selective second-generation phosphodiesterase type 5 (PDE5) inhibitor, has demonstrated significant efficacy in preclinical models of erectile dysfunction. Developed by SK Chemicals Life Sciences and marketed as Mvix, it exhibits a favorable pharmacological profile characterized by high affinity for PDE5 and a well-defined pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth overview of the preclinical pharmacology of mirodenafil, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways to support further research and development in this area.

Mechanism of Action

Mirodenafil is a reversible and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the smooth muscle cells of the corpus cavernosum.[1][2] The mechanism of action revolves around the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which is crucial for penile erection.[1][3][4]

During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the penis.[1][3] NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP.[1][3] Elevated cGMP levels lead to the relaxation of the corpus cavernosum smooth muscle, allowing for increased blood flow and resulting in an erection.[1][3] PDE5 is responsible for the degradation of cGMP, and by inhibiting this enzyme, mirodenafil prevents the breakdown of cGMP, thereby prolonging smooth muscle relaxation and enhancing erectile function.[1][3]

Signaling Pathway

Pharmacodynamics

Preclinical studies have demonstrated the potent and selective inhibitory effects of mirodenafil on PDE5, as well as its functional efficacy in relevant animal models.

Enzyme Inhibition and Selectivity

Mirodenafil exhibits a high affinity for PDE5, with a half-maximal inhibitory concentration (IC50) of 0.34 nM, which is approximately 10-fold more potent than sildenafil (IC50 of 3.5 nM).[5][6] Its selectivity for PDE5 over other PDE isoforms is a key characteristic, contributing to a favorable side-effect profile.[7]

| PDE Isoform | Mirodenafil IC50 (nM) | Sildenafil IC50 (nM) | Mirodenafil Selectivity Ratio (vs. PDE5) | Sildenafil Selectivity Ratio (vs. PDE5) |

| PDE1 | - | - | ~48,235 | 80 |

| PDE3 | - | - | ~254,000 | 4,629 |

| PDE5 | 0.34[6] | 3.5[6] | 1 | 1 |

| PDE6 | - | - | ~30 | 11 |

| PDE11 | - | - | >10,000 | 780 |

Data compiled from multiple sources.[6][7] A higher selectivity ratio indicates greater selectivity for PDE5.

In Vitro Efficacy: Corpus Cavernosum Relaxation

Studies on isolated rabbit corpus cavernosum tissue have shown that mirodenafil induces dose-dependent relaxation.[8]

Experimental Protocol: Rabbit Corpus Cavernosum Relaxation

-

Tissue Preparation: Penile erectile tissue is obtained from male New Zealand White rabbits. The corpus cavernosum is dissected and cut into longitudinal strips.

-

Organ Bath Setup: The tissue strips are mounted under a resting tension of 2g in 5-mL jacketed organ baths containing a modified Krebs solution. The solution is bubbled with 95% O2 and 5% CO2 and maintained at 37°C.

-

Contraction and Relaxation: The tissue strips are pre-contracted with either 60 mmol/L KCl or 10 µmol/L phenylephrine to achieve a stable plateau of contraction.

-

Drug Application: Mirodenafil is added to the organ bath in increasing concentrations, and the relaxation response is measured as the percentage of inhibition of the pre-contracted state.[9]

In Vivo Efficacy: Animal Models of Erectile Dysfunction

Mirodenafil has demonstrated significant efficacy in restoring erectile function in various animal models.

In a rabbit model of acute spinal cord injury, orally administered mirodenafil induced penile erections at doses of 0.3, 1, and 3 mg/kg, whereas sildenafil only showed a response at 3 mg/kg.[10] The onset of erectile activity was also faster with mirodenafil compared to sildenafil.[10]

Experimental Protocol: Spinal Cord Injury Rabbit Model

-

Animal Model: Male rabbits undergo a surgical transection of the spinal cord at the L2-L4 lumbar vertebrae or an ischemic-reperfusion spinal cord injury.

-

Drug Administration: Mirodenafil or sildenafil citrate is administered orally.

-

Efficacy Measurement: Penile erections are evaluated over time by measuring the length of the uncovered penile mucosa.[10]

In a rat model of bilateral cavernosal nerve injury, long-term oral administration of mirodenafil (10 and 20 mg/kg) for 8 weeks improved erectile function, as evidenced by increased intracavernosal pressure (ICP).[11][12] Histological analysis showed that mirodenafil treatment preserved smooth muscle content and inhibited fibrosis of the corpus cavernosum.[11]

Experimental Protocol: Cavernosal Nerve Injury Rat Model

-

Animal Model: The cavernosal nerve is identified in rats and injured by compression with a vessel clamp.

-

Drug Administration: Mirodenafil (10 or 20 mg/kg) is administered orally.

-

Efficacy Measurement: After 8 weeks, erectile function is assessed by measuring the intracavernosal pressure (ICP) during electrical stimulation of the cavernosal nerve. The expression of cGMP is also evaluated through enzyme-linked immunosorbent assay (ELISA).[11][12]

Pharmacokinetics

The pharmacokinetic profile of mirodenafil has been extensively studied in rats, providing valuable data on its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

Following oral administration in rats, mirodenafil is rapidly absorbed.[3] After a single oral dose of 40 mg/kg, the maximum plasma concentration (Cmax) of mirodenafil was significantly higher than that of sildenafil.[13] The time to reach Cmax (Tmax) is approximately 1.0-1.6 hours.[13] Mirodenafil exhibits high plasma protein binding, exceeding 97% in vitro and 98% in vivo in rats.[13]

| Parameter | Mirodenafil (40 mg/kg) | Sildenafil (40 mg/kg) |

| Plasma Cmax | 2,728 ng/mL | 173 ng/mL |

| Plasma Tmax | 1.0 h | 1.6 h |

| Plasma T1/2 | 1.5 h | 1.4 h |

| Corpus Cavernosum Cmax | 2,812 ng/mL | 1,116 ng/mL |

| Corpus Cavernosum Tmax | 1.4 h | 1.4 h |

| Corpus Cavernosum T1/2 | 1.3 h | 0.9 h |

Data from a comparative study in rats.[13]

Metabolism and Excretion

Mirodenafil undergoes extensive first-pass metabolism, primarily in the liver and gastrointestinal tract, which results in a relatively low oral bioavailability of the parent drug.[13][14] The major metabolic pathways involve hepatic cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C19, and CYP2D6.[5] The primary route of excretion is through the feces via biliary excretion.[13]

Experimental Protocol: Pharmacokinetic Studies in Rats

-

Animal Model: Male Sprague-Dawley rats are typically used.[1]

-

Drug Administration: Mirodenafil is administered intravenously (e.g., 5, 10, 20, 50 mg/kg) or orally (e.g., 10, 20, 50 mg/kg).[1]

-

Sample Collection: Blood samples are collected at various time points post-administration. Plasma and corpus cavernosum tissue can be harvested for analysis.

-

Analytical Method: The concentrations of mirodenafil and its metabolites in plasma and tissue homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][15]

Pharmacokinetic Workflow

Preclinical Safety

Preclinical safety studies have indicated that mirodenafil is well-tolerated. In a study with healthy male mice, single doses of up to 225 mg/kg did not result in significant differences in general physiology or behavior compared to a vehicle control group.[16]

Conclusion

The preclinical pharmacological profile of this compound demonstrates its potential as a highly effective and selective PDE5 inhibitor for the treatment of erectile dysfunction. Its potent enzymatic inhibition, coupled with demonstrated efficacy in various animal models and a well-characterized pharmacokinetic profile, provides a strong foundation for its clinical use. The detailed methodologies and comprehensive data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation and a deeper understanding of this important therapeutic agent.

References

- 1. Dose-dependent pharmacokinetics and first-pass effects of mirodenafil, a new erectogenic, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronic administration of sildenafil improves erectile function in a rat model of chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.dongguk.edu [pure.dongguk.edu]

- 5. Cyclic nucleotide signaling in cavernous smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. A review of the efficacy and safety of mirodenafil in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of mirodenafil and sildenafil in the plasma and corpus cavernous of SD male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the relaxant effects of alfuzosin, phentolamine and sildenafil on rabbit isolated corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The penile erection efficacy of a new phosphodiesterase type 5 inhibitor, mirodenafil (SK3530), in rabbits with acute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of mirodenafil on the penile erection and corpus cavernosum in the rat model of cavernosal nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of mirodenafil on the penile erection and corpus cavernosum in the rat model of cavernosal nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Interactions between cGMP- and cAMP-pathways are involved in the regulation of penile smooth muscle tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. Phosphodiesterase 5 inhibitor mirodenafil ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]

Mirodenafil Dihydrochloride in Rats: A Deep Dive into Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of mirodenafil dihydrochloride in rats, a critical preclinical model in drug development. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of mirodenafil, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetic Profile

Mirodenafil exhibits dose-dependent pharmacokinetics in rats, primarily due to saturable hepatic metabolism.[1] The hydrochloride salt form and the base form of mirodenafil have been shown to be pharmacokinetically equivalent in rats.[2]

Plasma Pharmacokinetics Following Oral Administration

Studies in Sprague-Dawley rats have established the key pharmacokinetic parameters of mirodenafil following oral administration. A comparison with sildenafil, another phosphodiesterase type 5 (PDE5) inhibitor, reveals a significantly higher maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) for mirodenafil, suggesting greater systemic exposure.[3]

Table 1: Pharmacokinetic Parameters of Mirodenafil in Rat Plasma After a Single Oral Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |

| 40 | 2728 | 1.0 | 5702 | 1.5 | [4][5] |

Corpus Cavernosum Pharmacokinetics

The concentration of mirodenafil in the corpus cavernosum, the target tissue for its therapeutic effect in erectile dysfunction, has also been quantified.

Table 2: Pharmacokinetic Parameters of Mirodenafil in Rat Corpus Cavernosum After a Single 40 mg/kg Oral Administration

| Parameter | Value | Reference |

| Cmax (ng/mL) | 2812 | [5] |

| Tmax (h) | 1.4 | [5] |

| AUC (ng·h/mL) | 8425 | |

| Half-life (t½) (h) | 1.3 | [5] |

Bioavailability and First-Pass Effect

Mirodenafil undergoes extensive first-pass metabolism, which influences its oral bioavailability. The oral bioavailability of the parent compound increases with the dose, indicating saturation of the metabolic pathways.[5][6] A study evaluating a 20 mg/kg oral dose found that approximately 2.59% of the dose was not absorbed.[1] The hepatic and gastrointestinal first-pass effects were significant, accounting for about 21.4% and 54.3% of the oral dose, respectively.[1]

Table 3: Oral Bioavailability of Mirodenafil in Rats at Different Doses

| Dose (mg/kg) | Oral Bioavailability of Parent Mirodenafil (%) | Reference |

| 10 | 24.1 | [5][6] |

| 20 | 30.1 | [5][6] |

| 40 | 43.4 | [6] |

| 50 | 43.4 | [5] |

Distribution

Following oral administration of radiolabeled 14C-mirodenafil (40 mg/kg) in rats, radioactivity was widely distributed throughout the body.[5] The highest concentrations were observed in the gastrointestinal tract.[5] Notably, radioactivity in the brain gradually increased for up to 24 hours post-dose, indicating that mirodenafil can cross the blood-brain barrier.[5][7] The binding of mirodenafil to plasma proteins in rats is high, exceeding 97% in vitro and 98% in vivo.[5] The mean plasma-to-blood cell partition ratios were found to be between 1.08 and 1.21.[1]

Metabolism

Mirodenafil is extensively metabolized in rats, primarily by the cytochrome P450 (CYP) enzyme system in the liver.[8] Two of its main metabolites are SK3541 and SK3544.[1]

Involved CYP Isoforms

Several CYP isoforms have been identified as playing a role in the metabolism of both mirodenafil and its metabolite, SK3541.[8] In vivo studies using CYP inducers and inhibitors have demonstrated the involvement of CYP1A1/2, CYP2B1/2, the CYP2D subfamily, and CYP3A1/2.[8]

-

Inducers: Pretreatment of rats with inducers of CYP1A1/2 (3-methylcholanthrene), CYP2B1/2 (orphenadrine), and CYP3A1/2 (dexamethasone) led to a significant increase in the non-renal clearance of mirodenafil.[8]

-

Inhibitors: Conversely, pretreatment with inhibitors of the CYP2D subfamily (quinine) and CYP3A1/2 (troleandomycin) resulted in a significant decrease in its non-renal clearance.[8]

In vitro studies using rat hepatic microsomes further confirmed these findings, showing that inhibitors of CYP1A2, the CYP2D subfamily, and CYP3A1/2 significantly slowed the disappearance of SK3541.[8]

References

- 1. Dose-dependent pharmacokinetics and first-pass effects of mirodenafil, a new erectogenic, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ScholarWorks@Hanyang University ERICA Campus: Validated LC-MS/MS Method for the Determination of Mirodenafil in Rat Plasma and its Application to a Comparative Pharmacokinetic Study of the Free Base and Hydrochloride Salt Forms of Mirodenafil [scholarworks.bwise.kr]

- 3. Determination of mirodenafil and sildenafil in the plasma and corpus cavernous of SD male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of the efficacy and safety of mirodenafil in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. Pharmacokinetics of mirodenafil, a new erectogenic, and its metabolite, SK3541, in rats: involvement of CYP1A1/2, 2B1/2, 2D subfamily, and 3A1/2 for the metabolism of both mirodenafil and SK3541 - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro potency and selectivity of Mirodenafil dihydrochloride

An In-Depth Technical Guide on the In Vitro Potency and Selectivity of Mirodenafil Dihydrochloride

Introduction

This compound (SK-3530) is a potent, reversible, and selective second-generation oral phosphodiesterase type 5 (PDE5) inhibitor.[1] Developed for the treatment of erectile dysfunction (ED), its mechanism of action revolves around the targeted inhibition of PDE5, an enzyme crucial in the regulation of blood flow to the corpus cavernosum.[2][3] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of mirodenafil, focusing on its potency and selectivity. The data is presented for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of its biochemical properties compared to other well-known PDE5 inhibitors.

Core Mechanism of Action: The NO/cGMP Signaling Pathway

The physiological process of penile erection is primarily a hemodynamic event mediated by the relaxation of smooth muscle in the corpus cavernosum. This relaxation is triggered by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[4]

-

Initiation: Upon sexual stimulation, non-adrenergic, non-cholinergic neurons and endothelial cells release NO in the penile tissue.[3][4]

-

Signal Transduction: NO diffuses into the smooth muscle cells of the corpus cavernosum and activates the enzyme soluble guanylate cyclase (sGC).[2]

-

Second Messenger Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2][3]

-

Effector Response: Elevated intracellular levels of cGMP activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets. This leads to a decrease in intracellular calcium concentrations, resulting in the relaxation of the arterial and trabecular smooth muscle.

-

Physiological Outcome: Smooth muscle relaxation allows for a significant increase in blood flow into the corpus cavernosum, leading to penile erection.[2][4]

-

Signal Termination: The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being the predominant isozyme in the corpus cavernosum.[3][4]

Mirodenafil exerts its therapeutic effect by selectively inhibiting PDE5, thereby preventing the degradation of cGMP. This enhances the effect of NO and prolongs smooth muscle relaxation and blood flow, facilitating and sustaining an erection in the presence of sexual stimulation.[2]

Data Presentation

In Vitro Potency of Mirodenafil

The potency of Mirodenafil is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. Mirodenafil demonstrates a high affinity and potency for PDE5.[5] Preclinical studies show its potency is approximately 10 times greater than that of sildenafil.[4][5][6]

| Compound | Target Enzyme | IC50 (nM) | Reference |

| Mirodenafil | PDE5 | 0.34 | [5][7] |

| Sildenafil | PDE5 | 3.50 | [5][7] |

| Mirodenafil Metabolite (SK-3541) | PDE5 | 3.00 | [5] |

In Vitro Selectivity of Mirodenafil

Selectivity is a critical parameter for PDE5 inhibitors, as off-target inhibition of other PDE isozymes distributed throughout the body can lead to adverse effects. High selectivity for PDE5 over other isoforms like PDE1, PDE3, PDE6, and PDE11 is crucial for a favorable safety profile.[5]

-

PDE1: Found in the brain, heart, and smooth muscle. Inhibition can cause vasodilation, flushing, and tachycardia.[5]

-

PDE3: Concentrated in cardiomyocytes. Inhibition is associated with increased heart rate and positive inotropic effects.[5][7]

-

PDE6: Located in the retina. Inhibition can lead to visual disturbances.[7]

-

PDE11: Found in skeletal muscle, prostate, and testes. The clinical significance of its inhibition is still being explored.[5]

Mirodenafil exhibits a superior selectivity profile compared to first-generation PDE5 inhibitors.[5][7]

| PDE Isozyme | Mirodenafil | Sildenafil | Vardenafil | Tadalafil |

| PDE1 | >48,000 | 80 | 690 | >4,000 |

| PDE3 | >254,000 | 4,629 | 40,000 | >4,000 |

| PDE6 | ~30 | 11 | N/A | N/A |

| PDE11 | >10,000 | 780 | 1,620 | 5.5 |

| Values represent the selectivity ratio (IC50 for other PDE / IC50 for PDE5), indicating how many times more selective the compound is for PDE5.[5][7] |

Experimental Protocols

The determination of in vitro potency and selectivity of PDE inhibitors involves robust biochemical assays. Below is a detailed methodology representative of the protocols used to derive the IC50 values.

Objective: To determine the concentration of Mirodenafil required to inhibit 50% of recombinant human PDE5A1 activity in vitro.

Materials:

-

Recombinant human PDE5A1 enzyme

-

This compound stock solution (in DMSO)

-

[³H]-cGMP (radiolabeled substrate) or unlabeled cGMP

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

Snake venom nucleotidase (for radiolabeled assays)

-

Scintillation cocktail or a detection system for non-radioactive products (e.g., mass spectrometry, fluorescence polarization)

-

96-well microplates

General Workflow for a PDE5 Inhibition Assay:

Detailed Methodological Steps (Example using LC-MS/MS):

-

Preparation of Reagents:

-

A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer to achieve final concentrations ranging from picomolar to micromolar.

-

Recombinant human PDE5 is diluted in the assay buffer to a predetermined concentration that yields a linear reaction rate.

-

A solution of the substrate, cGMP, is prepared in the assay buffer.

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format. To each well, the diluted Mirodenafil or vehicle control (DMSO) is added.

-

The diluted PDE5 enzyme solution is then added to each well, and the plate is pre-incubated for 15 minutes at 37°C to allow for the binding of the inhibitor to the enzyme.

-

The enzymatic reaction is initiated by adding the cGMP substrate to all wells.

-

-

Incubation and Termination:

-

The reaction mixture is incubated for 30 minutes at 37°C. The incubation time is optimized to ensure the reaction remains within the linear range (typically <20% substrate conversion).

-

The reaction is terminated by adding a stop solution, such as 70% perchloric acid or by flash-freezing.[8]

-

-

Quantification of Product:

-

The amount of GMP produced is quantified using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] This method allows for the direct measurement of both the substrate (cGMP) and the product (GMP).

-

-

Data Analysis:

-

The percentage of PDE5 inhibition for each Mirodenafil concentration is calculated relative to the vehicle control.

-

The results are plotted as percent inhibition versus the log of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation using non-linear regression analysis.

-

-

Selectivity Determination:

-

To determine selectivity, the same experimental protocol is repeated using other recombinant human PDE isozymes (e.g., PDE1, PDE3, PDE6, PDE11). The selectivity ratio is then calculated by dividing the IC50 value for the other isozyme by the IC50 value for PDE5.

-

Conclusion

The in vitro data robustly demonstrates that this compound is a highly potent and selective inhibitor of PDE5. Its sub-nanomolar potency for PDE5 is significantly greater than that of sildenafil.[7] Furthermore, its exceptional selectivity against other PDE isozymes, particularly PDE1, PDE3, and PDE11, suggests a lower potential for off-target side effects commonly associated with less selective inhibitors.[5][7] This strong biochemical profile provides a solid foundation for its clinical efficacy and favorable tolerability in the treatment of erectile dysfunction. This technical guide provides the foundational data and methodologies essential for researchers engaged in the study of PDE5 inhibitors and the development of novel therapeutics in this class.

References

- 1. selleckchem.com [selleckchem.com]

- 2. What is the mechanism of Mirodenafil? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. tandfonline.com [tandfonline.com]

- 5. A review of the efficacy and safety of mirodenafil in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 9. Treatment of Cardiovascular Dysfunction With PDE5-Inhibitors – Temperature Dependent Effects on Transport and Metabolism of cAMP and cGMP - PMC [pmc.ncbi.nlm.nih.gov]

Mirodenafil dihydrochloride blood-brain barrier permeability

An In-depth Technical Guide to the Blood-Brain Barrier Permeability of Mirodenafil Dihydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Mirodenafil (5-ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one) is a second-generation, selective phosphodiesterase 5 (PDE5) inhibitor.[1] Initially approved in South Korea for erectile dysfunction, its potential therapeutic applications are being explored for central nervous system (CNS) disorders, most notably Alzheimer's disease (AD).[1][2] A critical prerequisite for any CNS-acting therapeutic is its ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.

This technical guide provides a comprehensive overview of the available scientific evidence and experimental data concerning the BBB permeability of this compound. It consolidates findings from in vivo and in vitro studies, details relevant experimental protocols, and illustrates the key molecular pathways influenced by Mirodenafil within the CNS.

Physicochemical Properties

The ability of a molecule to penetrate the BBB is influenced by its physicochemical characteristics. While specific permeability coefficients for Mirodenafil are not extensively published, its known properties provide some insight.

| Property | Value | Reference |

| Chemical Formula | C₂₆H₃₇N₅O₅S · 2HCl | [3] |

| Molecular Weight | 604.6 g/mol | [3] |

| Synonym | SK3530 | [3] |

| Solubility | DMSO: ~25 mg/mLEthanol: ~10 mg/mLAqueous Buffers: Sparingly soluble | [3] |

Evidence of Blood-Brain Barrier Permeability

Multiple studies confirm that Mirodenafil effectively crosses the BBB and exerts pharmacological effects within the CNS.

In Vivo Evidence

Direct and indirect in vivo evidence supports Mirodenafil's capacity to enter the brain.

-

Radiolabeling Studies: In a foundational study, rats treated orally with 40 mg/kg of [14C]-radiolabeled Mirodenafil showed wide tissue distribution. Notably, radioactivity in the brain tissue gradually increased and was sustained for up to 24 hours post-administration, providing direct evidence of BBB penetration.[1]

-

Alzheimer's Disease Models: Studies using transgenic mouse models of Alzheimer's disease further substantiate these findings. In an APP-C105 mouse model, daily intraperitoneal injections of Mirodenafil (4 mg/kg) for four weeks led to significant improvements in cognitive function and reductions in hallmark AD pathologies like amyloid-beta (Aβ) and phosphorylated tau in the hippocampus.[2]

-

ApoE4 Knock-in Models: Similarly, in ApoE4 knock-in (KI) mice, a strong genetic risk factor for AD, four weeks of oral Mirodenafil administration reversed cognitive impairments and mitigated neuroinflammation and BBB breakdown associated with the ApoE4 genotype.[4][5] These therapeutic outcomes in the brain parenchyma following systemic administration strongly indicate that the drug reaches its CNS targets.

In Vitro Evidence

In vitro models of the BBB have been employed to investigate Mirodenafil's direct effects on the endothelial cells that form the barrier.

-

Endothelial Permeability: In an in vitro BBB model, Mirodenafil treatment was shown to mitigate the increase in endothelial permeability caused by Aβ₄₂.[4][5] Co-treatment with Mirodenafil reversed the Aβ₄₂-induced drop in trans-endothelial electrical resistance (TEER), a key measure of barrier integrity, and reduced the leakage of FITC-Dextran across the endothelial monolayer.[5] This suggests Mirodenafil not only crosses the BBB but may also help preserve its integrity under pathological conditions.[4][6]

Quantitative Data Summary

The following table summarizes key quantitative findings from studies demonstrating Mirodenafil's effects within the CNS, which presuppose its BBB permeability.

| Model System | Mirodenafil Dosage | Administration & Duration | Key Quantitative Finding | Reference |

| APP-C105 Transgenic Mice | 4 mg/kg | Intraperitoneal, daily for 4 weeks | Aβ₄₂ levels in the hippocampus were reduced by 45% compared to vehicle-treated mice. | [2] |

| SH-SY5Y cells (in vitro) | 20 µM | N/A | cGMP levels increased by approximately 200% in the presence of oligomeric Aβ₄₂. | [2] |

| ApoE4 KI Mice (in vivo) | Not specified | Oral, for 4 weeks | Reversed histological and behavioral alterations, including cognitive deficits. | [4][5] |

| In Vitro BBB Model | 5 µM and 10 µM | Co-treatment with Aβ₄₂ | Mitigated Aβ₄₂-induced increase in FITC-Dextran permeability and restored TEER values. | [5] |

| Rats (Pharmacokinetics) | 40 mg/kg | Oral | Radioactivity in the brain gradually increased and was present up to 24 hours post-dose. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols based on published studies.

Protocol: In Vivo Assessment in a Transgenic AD Mouse Model

This protocol describes a typical workflow for evaluating the efficacy of Mirodenafil in a mouse model of Alzheimer's disease.

-

Animal Model: Utilize 13-month-old male APP-C105 transgenic mice, which overexpress a C-terminal fragment of the amyloid precursor protein, leading to the generation of neurotoxic Aβ species.[2] Use age-matched wild-type mice as controls.

-

Drug Administration: Prepare Mirodenafil at a concentration of 4 mg/kg in a suitable vehicle like PBS. Administer the solution daily via intraperitoneal (i.p.) injection for a period of 4 weeks. Administer vehicle-only solution to control groups.[2]

-

Behavioral Analysis: After the treatment period, conduct hippocampus-dependent learning and memory tests, such as the Morris water maze and passive avoidance tests, to assess cognitive function.[1][2]

-

Tissue Collection and Analysis: Following behavioral testing, euthanize the animals and harvest brain tissue. Homogenize the hippocampus and cerebral cortex for biochemical analysis.

-

Biochemical Analysis: Use Western blot analysis to quantify the levels of key pathological markers, including Aβ₄₂, phosphorylated tau, BACE1, and markers of relevant signaling pathways (e.g., p-CREB, BDNF).[2]

Protocol: In Vitro BBB Permeability and Integrity Assay

This protocol outlines the steps to assess Mirodenafil's effect on BBB integrity using a Transwell-based model.

-

Model Setup: Establish an in vitro BBB model using a Transwell system.[7][8] Seed primary human brain microvascular endothelial cells on the apical side of a porous membrane insert. Often, astrocytes or pericytes are co-cultured on the basolateral side to enhance barrier properties.[7][9]

-

Barrier Maturation: Culture the cells until a stable, high trans-endothelial electrical resistance (TEER) is achieved, indicating the formation of a tight endothelial monolayer. TEER can be measured using a voltohmmeter.

-

Pathological Challenge: Introduce a pathological stimulus to compromise barrier integrity. For AD models, treat the cells with oligomeric Aβ₄₂.[5]

-

Mirodenafil Treatment: Co-treat the challenged cells with varying concentrations of Mirodenafil (e.g., 5 µM, 10 µM).[5] Include appropriate vehicle controls.

-

Permeability Measurement: Add a fluorescent tracer molecule, such as FITC-dextran, to the apical (upper) chamber. At specific time points, collect samples from the basolateral (lower) chamber and measure the fluorescence intensity to quantify the amount of tracer that has crossed the endothelial barrier.

-

Integrity Measurement: Measure the TEER across the monolayer before and after treatment. A decrease in TEER indicates a loss of barrier integrity, while maintenance or recovery of TEER suggests a protective effect.[5]

CNS Signaling Pathways and Visualizations

Once across the BBB, Mirodenafil modulates several key signaling pathways implicated in neuroprotection and cognitive function.

Primary Mechanism: cGMP/PKG/CREB Pathway

As a PDE5 inhibitor, Mirodenafil's primary action is to prevent the breakdown of cyclic guanosine monophosphate (cGMP). This elevates cGMP levels, leading to the activation of Protein Kinase G (PKG). PKG, in turn, phosphorylates the cAMP-responsive element-binding protein (CREB), a transcription factor crucial for synaptic plasticity, learning, and memory. Activated CREB promotes the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which support neuronal survival and function.[2][10]

Caption: Mirodenafil's primary mechanism via the cGMP/PKG/CREB signaling pathway.

Downstream Effects on Alzheimer's Disease Pathology

Beyond the primary cGMP pathway, Mirodenafil exerts multimodal effects that counteract AD pathology. It has been shown to inhibit glycogen synthase kinase 3β (GSK-3β), a key enzyme responsible for the hyperphosphorylation of tau protein.[2] Additionally, Mirodenafil activates the Wnt/β-catenin signaling pathway, which is crucial for neuronal development and function and is often dysregulated in AD.[1][2] These combined actions lead to a reduction in both amyloid-beta and phosphorylated tau, the two core pathologies of Alzheimer's disease.

Caption: Downstream effects of Mirodenafil on Tau and Wnt signaling in AD.

Experimental Workflow Visualization

The process for testing BBB permeability and integrity in vitro can be visualized as a clear, sequential workflow. This diagram illustrates the key decision and action points in the experimental design.

Caption: Experimental workflow for the in vitro blood-brain barrier assay.

Conclusion

The available evidence from both in vivo and in vitro studies provides a strong basis for concluding that this compound crosses the blood-brain barrier. Direct measurements in animal models show brain tissue uptake, and numerous studies demonstrate significant, positive modulation of CNS pathophysiology following systemic administration. Its ability to not only enter the brain but also potentially protect the BBB from pathological insults enhances its profile as a promising drug candidate for neurodegenerative diseases like Alzheimer's. The multimodal mechanisms of action, including the enhancement of cGMP signaling and favorable modulation of GSK-3β and Wnt pathways, position Mirodenafil as a polypharmacological agent worthy of continued investigation for CNS disorders.[2]

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Phosphodiesterase 5 inhibitor mirodenafil ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Mirodenafil improves cognitive function by reducing microglial activation and blood-brain barrier permeability in ApoE4 KI mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mirodenafil improves cognitive function by reducing microglial activation and blood–brain barrier permeability in ApoE4 KI mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. [PDF] A Biomimetic Human Multi-Cellular In Vitro Model of the Blood–Brain Barrier | Semantic Scholar [semanticscholar.org]

- 10. Polypharmacological Potential of Phosphodiesterase 5 Inhibitors for the Treatment of Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of Mirodenafil Dihydrochloride on cGMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological effects of mirodenafil dihydrochloride, a potent and selective second-generation phosphodiesterase type 5 (PDE5) inhibitor. The primary focus is on its mechanism of action within the cyclic guanosine monophosphate (cGMP) signaling pathway, supported by quantitative data, detailed experimental methodologies, and visual representations of the core biological processes.

Core Mechanism of Action: Potentiation of cGMP Signaling

Mirodenafil is a pyrrolopyrimidinone compound developed for the treatment of erectile dysfunction (ED).[1][2] Its therapeutic effect is rooted in the enhancement of the nitric oxide (NO)/cGMP signaling cascade, which is the principal regulatory pathway for penile erection.[3]

Under normal physiological conditions, sexual stimulation triggers the release of NO from non-adrenergic, non-cholinergic neurons and endothelial cells in the corpus cavernosum.[4][5] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4][5] The subsequent rise in intracellular cGMP levels activates cGMP-dependent protein kinase G (PKG), leading to a cascade of phosphorylation events.[5] This results in the sequestration of intracellular calcium ions and the relaxation of smooth muscle cells in the corpus cavernosum.[4] The resulting vasodilation increases arterial blood flow into the penis while compressing venous outflow, leading to an erection.[3][4]

The action of cGMP is terminated by phosphodiesterases, primarily PDE5, which hydrolyzes cGMP to the inactive GMP.[4] Mirodenafil exerts its effect by selectively binding to and inhibiting PDE5, thereby preventing the degradation of cGMP.[4][6] This leads to an accumulation of cGMP, amplifying and prolonging the NO-driven, cGMP-mediated smooth muscle relaxation and vasodilation.[4]

Quantitative Pharmacological Data

The potency and selectivity of mirodenafil are critical to its efficacy and safety profile. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of Mirodenafil

| Enzyme Target | IC50 (nM) | Selectivity Ratio (vs. PDE5) |

| PDE5 | 0.34 | 1 |

| PDE3 | - | 254,000-fold |

| PDE6 | - | 30-fold |

Data sourced from Alzheimer's Drug Discovery Foundation, 2024.[7]

Note: A higher selectivity ratio indicates a lower affinity for the off-target enzyme, which is generally associated with a better side-effect profile. For instance, inhibition of PDE6 is linked to visual disturbances, and inhibition of PDE3 can cause cardiovascular effects.[7]

Table 2: Comparative Selectivity of PDE5 Inhibitors

| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE3 | Selectivity vs. PDE6 |

| Mirodenafil | 0.34 | 254,000-fold | 30-fold |

| Sildenafil | 3.5 | 4,629-fold | 11-fold |

| Vardenafil | - | 40,000-fold | - |

| Tadalafil | - | >4,000-fold | - |

Data sourced from Alzheimer's Drug Discovery Foundation, 2024.[7]

Table 3: Pharmacokinetic Properties of Mirodenafil

| Parameter | Value | Description |

| Tmax (Time to Peak Plasma Concentration) | 1.25 hours | Time taken to reach maximum concentration in blood plasma after oral administration. |

| t1/2 (Elimination Half-life) | 2.5 hours | Time required for the plasma concentration to decrease by half. |

Data sourced from Chung et al., 2014 and a 2013 meta-analysis.[1][3]

Visualizing the Signaling Pathway and Experimental Workflow

Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental processes.

Caption: Mechanism of Mirodenafil on the NO/cGMP signaling pathway.

Caption: Generalized workflow for an in vitro PDE5 inhibition assay.

Key Experimental Protocols

The following sections outline the methodologies typically employed to characterize the effects of mirodenafil on the cGMP pathway.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of mirodenafil against PDE5 and other PDE isozymes to assess potency and selectivity.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PDE5 is purified and diluted in an appropriate assay buffer. The substrate, [³H]-cGMP, is prepared at a concentration typically near its Michaelis-Menten constant (Km) for the enzyme.

-

Compound Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations for testing.

-

Reaction Incubation: The reaction is initiated by adding the PDE5 enzyme to wells of a microplate containing the assay buffer, mirodenafil (or vehicle control), and [³H]-cGMP. The plates are incubated for a set time (e.g., 30 minutes) at 37°C.

-

Reaction Termination: The enzymatic reaction is terminated by adding a stop solution, often involving the addition of snake venom nucleotidase which converts the [³H]-5'-GMP product to [³H]-guanosine.

-

Separation and Detection: The product ([³H]-guanosine) is separated from the unreacted substrate ([³H]-cGMP) using anion-exchange resin columns. The radioactivity of the eluted product is then quantified using liquid scintillation counting.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each mirodenafil concentration relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve. Selectivity is determined by comparing the IC50 for PDE5 to the IC50 values for other PDE isozymes (e.g., PDE3, PDE6).

Measurement of cGMP Levels in Tissues or Cells

Objective: To quantify the intracellular accumulation of cGMP in response to mirodenafil treatment.

Methodology:

-

Cell/Tissue Preparation: Target cells (e.g., human neuroblastoma SH-SY5Y cells or corpus cavernosum smooth muscle cells) are cultured or tissues are isolated.[8]

-

Treatment: The cells or tissues are pre-treated with various concentrations of mirodenafil for a specified duration. Subsequently, a NO donor (e.g., sodium nitroprusside) is often added to stimulate sGC and initiate cGMP production.

-

Lysis and Extraction: Following treatment, the cells/tissues are rapidly lysed using an acidic solution (e.g., 0.1 M HCl) to stop enzymatic activity and stabilize cGMP. The samples are then centrifuged to pellet cellular debris.

-

Quantification: The cGMP concentration in the supernatant is measured using a competitive Enzyme Immunoassay (EIA) kit. In this assay, free cGMP from the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled cGMP for binding sites on a cGMP-specific antibody-coated plate.

-

Data Analysis: The amount of bound HRP-labeled cGMP is inversely proportional to the amount of cGMP in the sample. A standard curve is generated, and the cGMP concentrations in the samples are calculated and typically expressed as pmol/mg of protein. A significant, dose-dependent increase in cGMP levels following mirodenafil treatment indicates effective PDE5 inhibition.[8]

Broader Impact on cGMP-Dependent Signaling

Recent research has expanded the understanding of mirodenafil's effects beyond its role in erectile function, particularly in neuroprotection. Studies have shown that mirodenafil can activate the cGMP/PKG/CREB (cAMP-responsive element-binding protein) signaling pathway .[7][8] In neuronal cells, treatment with mirodenafil has been shown to significantly increase cGMP levels, which is a key upstream event in this neuroprotective pathway.[8]

Furthermore, the potentiation of cGMP signaling by mirodenafil has been linked to other multimodal actions, including:

-

Inhibition of GSK-3β kinase activity , resulting in reduced tau phosphorylation.[7][8]

-

Enhanced autophagic clearance .[7]

These findings suggest that by modulating the central cGMP signaling node, mirodenafil can influence a wider network of pathways relevant to conditions like Alzheimer's disease.[7][9]

Caption: Downstream effects of cGMP elevation modulated by mirodenafil.

Conclusion

This compound is a highly potent and selective PDE5 inhibitor that functions by preventing the degradation of cGMP. This mechanism robustly enhances the NO/cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation. Its high selectivity for PDE5 over other PDE isozymes, such as PDE3 and PDE6, underpins its favorable safety profile.[7] Beyond its established role in treating erectile dysfunction, emerging research highlights the broader therapeutic potential of modulating cGMP signaling with mirodenafil in neurodegenerative diseases by activating the cGMP/PKG/CREB pathway and other associated neuroprotective mechanisms.[8][9] This guide provides a foundational understanding of its core pharmacology for professionals engaged in research and drug development.

References

- 1. Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mirodenafil - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. What is the mechanism of Mirodenafil? [synapse.patsnap.com]

- 5. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 6. What is Mirodenafil used for? [synapse.patsnap.com]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. Phosphodiesterase 5 inhibitor mirodenafil ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Initial Studies on Mirodenafil Dihydrochloride for Erectile Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial clinical studies on mirodenafil dihydrochloride, a phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile dysfunction (ED). The document synthesizes data from key multicenter, randomized, double-blind, placebo-controlled trials, focusing on quantitative outcomes, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action

Mirodenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum of the penis.[1] The therapeutic effect of mirodenafil is initiated by sexual stimulation, which leads to the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum.[1][2] NO activates the enzyme guanylate cyclase, which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP).[1][2] Elevated cGMP levels induce smooth muscle relaxation in the corpus cavernosum, facilitating increased blood flow and resulting in a penile erection.[1] PDE5 is responsible for the degradation of cGMP.[2] By inhibiting PDE5, mirodenafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function.[1]

Clinical Efficacy

The efficacy of mirodenafil has been evaluated in several multicenter, randomized, double-blind, placebo-controlled trials. A meta-analysis of three such trials involving 374 participants demonstrated that mirodenafil is significantly more effective than placebo in improving erectile function after 12 weeks of treatment.[3][4]

Primary Efficacy Outcomes

The primary measures of efficacy in these studies were the International Index of Erectile Function (IIEF) erectile function domain (EFD) score and specific questions from the IIEF (Q3 and Q4) that assess the ability to achieve and maintain an erection, respectively.[5]

Table 1: Primary Efficacy Outcomes of Mirodenafil in Clinical Trials

| Efficacy Measure | Mirodenafil 50 mg | Mirodenafil 100 mg | Placebo |

| Change from Baseline in IIEF-EFD Score | - | 7.32[3] | - |

| Endpoint IIEF-EFD Score (Mean Difference vs. Placebo) | - | 8.13[3][4] | - |

| Change from Baseline in IIEF Q3 (Penetration Ability) | 1.16[6] | 1.64[6] | 0.68[6] |

| Change from Baseline in IIEF Q4 (Maintenance Frequency) | Significant Improvement (p < 0.0001)[5] | Significant Improvement (p < 0.0001)[5] | - |

Note: Data presented as mean change or mean difference. All mirodenafil results showed statistically significant improvement over placebo (p < 0.0001).[3][5][6]

Secondary Efficacy Outcomes

Secondary efficacy was assessed using the Sexual Encounter Profile (SEP) questions 2 and 3, the Global Assessment Questionnaire (GAQ), and the Life Satisfaction Checklist (LSC).[5]

Table 2: Secondary Efficacy Outcomes of Mirodenafil in Clinical Trials

| Efficacy Measure | Mirodenafil | Placebo |

| Change from Baseline for SEP Q2 (% successful penetration) | 22.14 (Mean Difference)[3] | - |

| Change from Baseline for SEP Q3 (% successful intercourse) | 43.78 (Mean Difference)[3] | - |

| Positive Response to GAQ ("Has the treatment improved your erections?") | 3.18 (Relative Risk)[3] | - |

| Improvement in LSC (Life as a whole, sexual life, partner relationship) | Significant Improvement[5] | No Significant Improvement[5] |

Note: All mirodenafil results showed statistically significant improvement over placebo (p < 0.0001).[3][5]

Safety and Tolerability

Mirodenafil was generally well-tolerated in clinical trials, with most adverse events being mild to moderate in severity.[3][5] No serious adverse events were reported during the study periods.[3]

Table 3: Incidence of Common Drug-Related Adverse Events

| Adverse Event | Mirodenafil (100 mg) | Placebo |

| Flushing | 15.8%[3][4] | 3.2%[3][4] |

| Headache | 9.2%[3] | 1.1%[3] |

Pharmacokinetics

Pharmacokinetic studies in healthy male volunteers have characterized the absorption, distribution, metabolism, and excretion of mirodenafil.

Table 4: Pharmacokinetic Parameters of Mirodenafil in Healthy Volunteers

| Parameter | Value |

| Tmax (Time to peak plasma concentration) | 1.25 hours[7] |

| t1/2 (Elimination half-life) | 2.5 hours[7] |

| Cmax (Peak plasma concentration) after 100 mg dose | 354.9 ng/mL[6] |

| Metabolism | Primarily via CYP3A4[7] |

Experimental Protocols

The initial studies on mirodenafil were predominantly multicenter, randomized, double-blind, placebo-controlled, parallel-group, fixed-dose trials.[5]

Patient Population

The studies enrolled men aged 19 to 70 years with a diagnosis of erectile dysfunction of various etiologies (organic, psychogenic, or mixed) for a duration of at least 6 months.[7] Patients were required to be in a stable heterosexual relationship.

Study Design

A typical study design involved a 4-week run-in period where no treatment was administered, followed by a 12-week treatment period.[6] Patients were randomly assigned to receive a placebo, 50 mg of mirodenafil, or 100 mg of mirodenafil to be taken "as needed," approximately one hour before sexual activity.[5]

Efficacy and Safety Assessments

Efficacy was evaluated at baseline and at specified intervals during the treatment period using validated questionnaires such as the IIEF, SEP diaries, GAQ, and LSC.[5] Safety was monitored through the recording of adverse events, vital signs, physical examinations, 12-lead electrocardiogram (ECG) recordings, and clinical laboratory tests.[5]

Conclusion

Initial studies on this compound have demonstrated its efficacy and safety as a treatment for erectile dysfunction. As a potent and selective PDE5 inhibitor, mirodenafil significantly improves erectile function with a favorable side-effect profile. The well-designed clinical trials provide a solid foundation for its use in a broad population of men with ED.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy and safety of mirodenafil for patients with erectile dysfunction: a meta-analysis of three multicenter, randomized, double-blind, placebo-controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy and safety of mirodenafil, a new oral phosphodiesterase type 5 inhibitor, for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review of the efficacy and safety of mirodenafil in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SK-3530 Dihydrochloride (Mirodenafil) for Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK-3530 dihydrochloride, more commonly known as Mirodenafil, is a potent and selective second-generation oral phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Initially developed and approved in South Korea for the treatment of erectile dysfunction (ED), its therapeutic potential is being explored in other indications, including Alzheimer's disease and systemic sclerosis, due to its diverse pharmacological activities.[3][4] This technical guide provides a comprehensive overview of the early-stage research on SK-3530 dihydrochloride, focusing on its mechanism of action, preclinical and clinical data, and key experimental protocols.

Physicochemical Properties

| Property | Value |

| Chemical Name | 5-ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one, dihydrochloride |

| Synonyms | Mirodenafil dihydrochloride, SK3530 |

| Molecular Formula | C₂₆H₃₇N₅O₅S·2HCl |

| Molecular Weight | 604.59 g/mol |

| CAS Number | 862189-96-6 |

| Solubility | DMSO: 100 mg/mL (165.4 mM) |

Mechanism of Action

SK-3530 dihydrochloride's primary mechanism of action is the potent and selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, Mirodenafil increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation.[5]

Recent research has unveiled a more complex pharmacological profile, indicating that Mirodenafil also modulates other signaling pathways:

-

Glucocorticoid Receptor (GR) Modulation: Mirodenafil has been shown to be a modulator of the glucocorticoid receptor.[3][4]

-

Wnt/β-catenin Signaling Pathway Activation: It activates the Wnt/β-catenin signaling pathway by downregulating the expression of Dickkopf-1 (Dkk1), a known antagonist of this pathway.[3][4]

-

cGMP/PKG/CREB Signaling Pathway Activation: In neuronal cells, Mirodenafil exerts neuroprotective effects by activating the cGMP/PKG/CREB signaling pathway.[3]

-

Inhibition of TGF-β Signaling Pathway: In a mouse model of systemic sclerosis, Mirodenafil was found to ameliorate dermal fibrosis by inhibiting the TGF-β signaling pathway.[3]

Quantitative Data

In Vitro Potency and Selectivity

Mirodenafil demonstrates high potency for PDE5 and significant selectivity over other PDE isozymes.[2][5]

| Enzyme | IC₅₀ (nM) | Selectivity vs. PDE5 |

| PDE5 | 0.338 | - |

| PDE6 | >10 | ~30-fold |

| PDE1 | >1000 | >2958-fold |

| PDE11 | >1000 | >2958-fold |

Data compiled from multiple sources. Actual values may vary between studies.

Preclinical Pharmacokinetics in Rats (Oral Administration)

Pharmacokinetic studies in rats have characterized the absorption, distribution, metabolism, and excretion of Mirodenafil. The compound exhibits dose-dependent pharmacokinetics.[2][6]

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |

| 10 | 24.1 | 1.0 | 60.4 |

| 20 | 30.1 | 1.0 | 62.2 |

| 40 | 43.4 | 1.6 | 69.9 |

Note: These values are for the parent compound and were determined in Sprague-Dawley rats.

Clinical Efficacy in Erectile Dysfunction (12-week treatment)

A meta-analysis of three randomized, double-blind, placebo-controlled clinical trials demonstrated the efficacy of Mirodenafil in treating erectile dysfunction.[4]

| Outcome Measure | Mirodenafil (100 mg) | Placebo |

| Change from Baseline in IIEF-EFD Score | +7.32 | - |

| Mean Difference in IIEF-EFD Score vs. Placebo (95% CI) | 8.13 (6.64-9.61) | - |

| Flushing Adverse Events (%) | 15.8% | 3.2% |

| Headache Adverse Events (%) | 3.1% | 0% |

IIEF-EFD: International Index of Erectile Function - Erectile Function Domain

Signaling Pathways and Experimental Workflows

cGMP/PKG/CREB Signaling Pathway

Mirodenafil's inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates Protein Kinase G (PKG). Activated PKG then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in neuronal survival and neuroprotection.[3]

Wnt/β-catenin Signaling Pathway

Mirodenafil has been shown to activate the Wnt/β-catenin pathway by downregulating Dkk1, an inhibitor of this pathway.[3] This leads to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation.

Experimental Workflow for In Vivo Efficacy Study (Alzheimer's Disease Model)

The following diagram outlines a typical workflow for assessing the efficacy of SK-3530 in a transgenic mouse model of Alzheimer's disease.

Detailed Experimental Protocols

Disclaimer: The following protocols are generalized based on publicly available information. Specific parameters may need to be optimized for individual laboratory conditions.

In Vitro PDE5 Inhibition Assay

Objective: To determine the IC₅₀ of SK-3530 dihydrochloride against human recombinant PDE5.

Materials:

-

Human recombinant PDE5 enzyme

-

SK-3530 dihydrochloride stock solution (in DMSO)

-

³H-cGMP substrate

-

Snake venom nucleotidase

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

Scintillation cocktail and counter

Protocol:

-

Prepare serial dilutions of SK-3530 dihydrochloride in assay buffer.

-

In a microplate, add the PDE5 enzyme, assay buffer, and the diluted SK-3530 or vehicle (DMSO).

-

Initiate the reaction by adding ³H-cGMP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding snake venom nucleotidase, which hydrolyzes the resulting ³H-5'-GMP to ³H-guanosine.

-

Separate the unreacted ³H-cGMP from the ³H-guanosine using an ion-exchange resin.

-